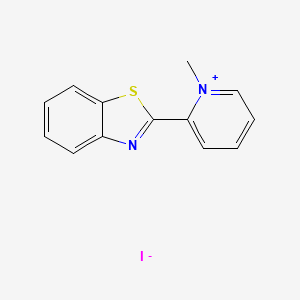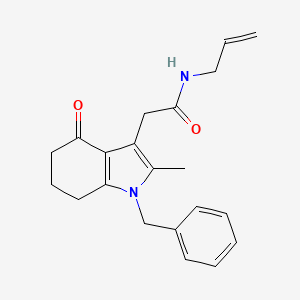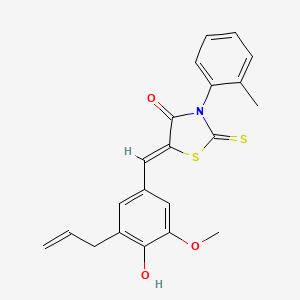
N-(4-chlorophenyl)-2-(trifluoromethyl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves intricate processes that typically include the condensation of specific aromatic amides with other chemical agents. One study detailed the synthesis and characterization of a closely related compound, indicating the methods and conditions under which these compounds can be synthesized and the importance of X-ray diffraction, IR, NMR, and UV–Vis spectra in characterizing the synthesized compound (Demir et al., 2016).
Molecular Structure Analysis
Molecular structure analysis involves understanding the geometric configuration and electronic properties of a compound. For a compound similar to N-(4-chlorophenyl)-2-(trifluoromethyl)benzamide, DFT calculations and X-ray diffraction studies reveal optimized geometrical structures, vibrational frequencies, and chemical shift values that are in strong agreement with experimentally measured values. These studies also provide insights into the compound's electronic properties, including excitation energies and band gap energies (Demir et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and interaction of this compound with other substances can be predicted through studies of similar compounds. For example, analysis of vibrational, electronic, and nonlinear optical properties, alongside electrochemical properties measured by cyclic voltammetry, can provide comprehensive insights into the compound's reactivity and chemical behavior (Rao et al., 2015).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, can be deduced from similar compounds. The study of crystal structures through single-crystal X-ray diffraction provides crucial information about the solid-state arrangement, confirming various molecular conformations and intermolecular interactions (Gowda et al., 2008).
Applications De Recherche Scientifique
Crystal Structure Analysis
- Theoretical Study of Crystal Structure : A theoretical study provided insights into the geometrical parameters of 4-Chloro-N-(3-chlorophenyl)benzamide, comparing them with X-ray diffraction (XRD) structure data. This research is crucial for understanding the molecular structure and properties (Panicker et al., 2010).
- Role of Halogen-Involved Intermolecular Interactions : A study explored halogen-mediated noncovalent interactions in benzamides, including derivatives of N-chlorophenyl–trifluoromethyl–benzamide. This research aids in understanding crystal packing and molecular interactions (Mondal et al., 2018).
Synthesis and Characterization
- Tritium Labeling of a CCR1 Antagonist : A potent C-C chemokine receptor 1 (CCR1) antagonist with benzamide functionality underwent tritium labeling, aiding in pharmacological studies (Hong et al., 2015).
- Synthesis of Thiourea Derivatives : Research on acylthioureas, including N-(aryl-carbamothioyl)benzamides with trifluorophenyl substituents, was conducted to evaluate their anti-pathogenic activity. This study contributes to the development of antimicrobial agents (Limban et al., 2011).
Medicinal Chemistry Applications
- Niclosamide Derivatives for Anticancer Agents : A study focused on synthesizing and testing niclosamide derivatives, including those with trifluoromethylphenyl groups, for potential anticancer properties (Tang et al., 2017).
- Alkylating Benzamides with Melanoma Cytotoxicity : Research on benzamide derivatives, including those with trifluoromethyl groups, investigated their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO/c15-9-5-7-10(8-6-9)19-13(20)11-3-1-2-4-12(11)14(16,17)18/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJLDKOIXDFKDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5001039.png)
![2-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5001043.png)
![N-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5001045.png)
![4,6-dimethyl-2-[(3-methylbenzyl)thio]nicotinonitrile](/img/structure/B5001047.png)
![N-(3-chloro-2-methylphenyl)-2-{[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5001061.png)
![5-(4-methylphenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2(3H)-furanone](/img/structure/B5001067.png)
![3,3,7,8-tetramethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5001083.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-benzothiazol-2-ylbutanamide](/img/structure/B5001094.png)
![N-(2-chlorobenzyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5001100.png)

![methyl 4-[5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B5001125.png)

